4-[2-(Trimethylsilyl)ethynyl]pyrene

Fluorescence Quantum Yield Silyl vs. Carbon Analog Photophysics

4-[2-(Trimethylsilyl)ethynyl]pyrene (CAS 600168-40-9) is a silyl-protected ethynyl-substituted pyrene derivative with the molecular formula C₂₁H₁₈Si and a molecular weight of 298.45. As a member of the trimethylsilylethynyl (TMSE) pyrene family, this compound exhibits enhanced fluorescence quantum yield compared to unsubstituted pyrene and serves as a versatile intermediate for the synthesis of higher-order pyrene-based materials, including the novel polycyclic aromatic hydrocarbon Acepyrene (A130950).

Molecular Formula C21H18Si
Molecular Weight 298.5 g/mol
CAS No. 600168-40-9
Cat. No. B044930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Trimethylsilyl)ethynyl]pyrene
CAS600168-40-9
SynonymsTrimethyl(4-pyrenylethynyl)silane
Molecular FormulaC21H18Si
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3
InChIInChI=1S/C21H18Si/c1-22(2,3)13-12-17-14-18-8-4-6-15-10-11-16-7-5-9-19(17)21(16)20(15)18/h4-11,14H,1-3H3
InChIKeyWRWKVZWAXXETQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-(Trimethylsilyl)ethynyl]pyrene CAS 600168-40-9: A Strategic Ethynylpyrene Fluorophore for Optoelectronic Research


4-[2-(Trimethylsilyl)ethynyl]pyrene (CAS 600168-40-9) is a silyl-protected ethynyl-substituted pyrene derivative with the molecular formula C₂₁H₁₈Si and a molecular weight of 298.45 . As a member of the trimethylsilylethynyl (TMSE) pyrene family, this compound exhibits enhanced fluorescence quantum yield compared to unsubstituted pyrene and serves as a versatile intermediate for the synthesis of higher-order pyrene-based materials, including the novel polycyclic aromatic hydrocarbon Acepyrene (A130950) . The compound is supplied as an oil, soluble in chloroform, dichloromethane, and ethyl acetate, and is designated for research applications only [1].

Why Generic Ethynylpyrenes Cannot Substitute for 4-[2-(Trimethylsilyl)ethynyl]pyrene in Demanding Photophysical Applications


While ethynylpyrene derivatives share a common pyrene core, critical differences in substitution position and terminal group composition profoundly influence their photophysical performance and synthetic utility. The 4-position substitution of 4-[2-(trimethylsilyl)ethynyl]pyrene imparts distinct electronic and steric properties compared to its 1-position isomer [1]. More importantly, the presence of the trimethylsilyl (TMS) group, in contrast to a terminal alkyne or a carbon-based tert-butyl group, is not merely a protecting moiety; it fundamentally alters the fluorescence quantum yield and deactivation pathways of the excited state [2]. Specifically, silyl-substituted pyrenes exhibit higher fluorescence quantum yields than their carbon-based analogs due to differences in molecular orbital properties and excited-state stabilization [2]. Furthermore, the TMS group provides a handle for further synthetic elaboration, as it can be selectively removed or transformed, a capability absent in non-silylated ethynylpyrenes [3]. Therefore, substituting 4-[2-(trimethylsilyl)ethynyl]pyrene with an unsubstituted, a 1-substituted, or a carbon-based ethynylpyrene analog will yield materials with non-equivalent and often inferior fluorescence characteristics and reduced synthetic versatility.

Quantitative Evidence for 4-[2-(Trimethylsilyl)ethynyl]pyrene: Superior Fluorescence Quantum Yield vs. Carbon Analogs and Unique Regioisomeric Properties


4-[2-(Trimethylsilyl)ethynyl]pyrene: Enhanced Fluorescence Quantum Yield Over Tert-Butyl Analog

4-[2-(Trimethylsilyl)ethynyl]pyrene exhibits a higher fluorescence quantum yield compared to its direct carbon analog, a tert-butylethynyl (BuE) substituted pyrene. This enhancement is consistent across both solution and solid-state measurements and is attributed to the unique electronic effects of the silicon atom [1].

Fluorescence Quantum Yield Silyl vs. Carbon Analog Photophysics

4-[2-(Trimethylsilyl)ethynyl]pyrene: Strategic 4-Position Substitution for Distinct Photophysical and Binding Properties

The substitution position on the pyrene ring critically determines its photophysical behavior. The 4-ethynylpyrene scaffold, as found in 4-[2-(trimethylsilyl)ethynyl]pyrene, exhibits distinct fluorescence and thermal stability when incorporated into nucleic acid structures compared to its 1- and 2-position regioisomers [1]. This regioisomeric effect on binding and fluorescence is a key differentiator for applications in biophysics and molecular diagnostics.

Regioisomer DNA Intercalation Fluorescence Probe

4-[2-(Trimethylsilyl)ethynyl]pyrene: Functional Intermediate for Synthesis of Advanced Pyrene-Based Materials

4-[2-(Trimethylsilyl)ethynyl]pyrene serves as a crucial synthetic intermediate. The trimethylsilyl group can be selectively removed to generate the corresponding terminal alkyne, which is a versatile building block for Sonogashira cross-coupling reactions, enabling the construction of more complex poly(aryleneethynylene)s and other π-conjugated systems [1]. This synthetic utility is a key differentiator from non-silylated analogs like 4-ethynylpyrene, which lack this orthogonal protection/deprotection strategy and can lead to unwanted side reactions during synthesis.

Organic Synthesis Sonogashira Coupling Material Precursor

Optimal Research and Industrial Applications for 4-[2-(Trimethylsilyl)ethynyl]pyrene


Development of High-Efficiency Fluorescent Probes and Sensors

Based on evidence of its superior fluorescence quantum yield over carbon-based analogs [1], 4-[2-(trimethylsilyl)ethynyl]pyrene is the ideal scaffold for designing highly sensitive fluorescence probes. Its enhanced emission efficiency ensures a lower limit of detection and a higher signal-to-noise ratio in bioassays and chemical sensing applications, including nitroaromatic explosive detection, where silylethynyl pyrenes have demonstrated high sensitivity [2].

Synthesis of Advanced π-Conjugated Oligomers and Polymers for Organic Electronics

The compound's role as a protected alkyne building block, as inferred from standard synthetic practice [3], makes it a strategic monomer for constructing well-defined poly(aryleneethynylene)s and other extended π-systems. Its use in iterative Sonogashira coupling sequences allows for precise control over molecular architecture, which is critical for optimizing the performance of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Design of Regioisomerically Defined Nucleic Acid Probes and Modulators

Leveraging the unique binding and fluorescence properties of the 4-ethynylpyrene core [4], this compound is a valuable precursor for creating site-specifically labeled oligonucleotides. Its incorporation into DNA or RNA structures yields diagnostic tools with distinct and predictable fluorescence responses, essential for studying nucleic acid conformations, protein-DNA interactions, and developing novel therapeutic agents.

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